4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with a pyrrolidinyl group and a piperazinyl group, which is further substituted with a methylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidinyl and piperazinyl groups. The final step involves the substitution of the piperazinyl group with the methylpyridazinyl moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: Known for its potential therapeutic applications.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Studied for their anti-fibrosis activity.
Uniqueness
4-Methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H25N7 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-methyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C18H25N7/c1-14-5-6-16(22-21-14)24-9-11-25(12-10-24)18-19-15(2)13-17(20-18)23-7-3-4-8-23/h5-6,13H,3-4,7-12H2,1-2H3 |
InChI Key |
RMVULOYLFXKJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
Origin of Product |
United States |
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